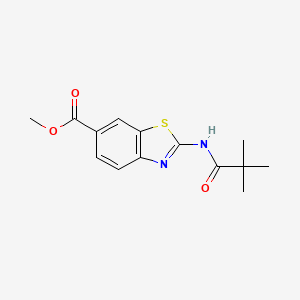

![molecular formula C19H12FN3OS B2479815 2-Fluor-N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamid CAS No. 863588-63-0](/img/structure/B2479815.png)

2-Fluor-N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

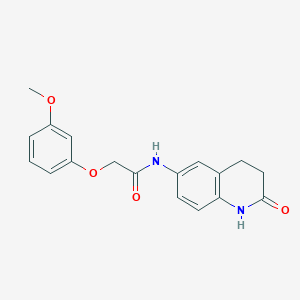

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzamide moiety substituted with a thiazolo[5,4-b]pyridine ring system, which is further functionalized with a fluorine atom.

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound has shown potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which is significant in cancer research.

Biological Studies: It is used in studying the biological pathways and mechanisms involving thiazolo[5,4-b]pyridine derivatives.

Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Wirkmechanismus

Target of Action

The primary target of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention.

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl lead to a significant decrease in activity .

Biochemical Pathways

By inhibiting PI3K, the compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often dysregulated in cancer. This pathway is involved in cell cycle progression, growth, and survival. Inhibition of PI3K leads to decreased AKT phosphorylation and reduced downstream signaling, which can result in decreased cell proliferation and survival .

Result of Action

The inhibition of PI3K by 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide results in decreased cell proliferation and survival, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often upregulated . This makes it a potential candidate for cancer therapeutics.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the interaction of Hg (II) ions with the Py 2 TTz ligand in the compound was found to cause changes in fluorescence emission

Vorbereitungsmethoden

The synthesis of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:

Formation of the thiazolo[5,4-b]pyridine core: This can be achieved through the annulation of a thiazole ring with a pyridine ring.

Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling reactions: The final step involves coupling the thiazolo[5,4-b]pyridine core with a benzamide moiety.

Analyse Chemischer Reaktionen

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:

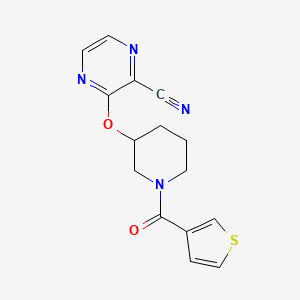

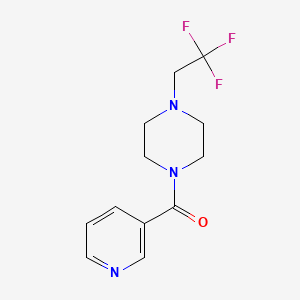

2-chloro-4-fluorophenyl sulfonamide: This compound also exhibits PI3K inhibitory activity but with slightly different potency and selectivity.

5-chlorothiophene-2-sulfonamide: Another similar compound with potent PI3K inhibitory activity.

These comparisons highlight the unique structural features and biological activities of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, making it a valuable compound in scientific research and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3OS/c20-15-5-2-1-4-14(15)17(24)22-13-9-7-12(8-10-13)18-23-16-6-3-11-21-19(16)25-18/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARYMYDRHQVTQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-indol-3-ylsulfanyl)acetamide](/img/structure/B2479732.png)

![2-(4-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide](/img/structure/B2479735.png)

![2-[(1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine](/img/structure/B2479736.png)

![1,3-Bis[4-(trifluoromethyl)phenyl]urea](/img/structure/B2479739.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2479740.png)

![N-cyclopropyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2479742.png)

![3-Azido-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2479749.png)

amino}-2-methylpropanoic acid](/img/structure/B2479755.png)